TOTO-3

Description

Propriétés

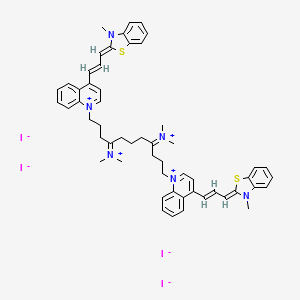

Formule moléculaire |

C55H62I4N6S2 |

|---|---|

Poids moléculaire |

1378.9 g/mol |

Nom IUPAC |

[8-dimethylazaniumylidene-1,11-bis[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]undecan-4-ylidene]-dimethylazanium;tetraiodide |

InChI |

InChI=1S/C55H62N6S2.4HI/c1-56(2)44(24-18-38-60-40-36-42(46-26-7-9-28-48(46)60)20-15-34-54-58(5)50-30-11-13-32-52(50)62-54)22-17-23-45(57(3)4)25-19-39-61-41-37-43(47-27-8-10-29-49(47)61)21-16-35-55-59(6)51-31-12-14-33-53(51)63-55;;;;/h7-16,20-21,26-37,40-41H,17-19,22-25,38-39H2,1-6H3;4*1H/q+4;;;;/p-4 |

Clé InChI |

ZHCARZIOVPWZCF-UHFFFAOYSA-J |

SMILES isomérique |

CN1/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C/6\SC7=CC=CC=C7N6C)/SC8=CC=CC=C18.[I-].[I-].[I-].[I-] |

SMILES canonique |

CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCCC(=[N+](C)C)CCCC(=[N+](C)C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-] |

Origine du produit |

United States |

Foundational & Exploratory

TOTO-3: A Technical Guide for Cell Biology Researchers

An in-depth examination of the far-red fluorescent dye TOTO-3, its applications in assessing cell viability, apoptosis, and as a nuclear counterstain in fixed-cell imaging and flow cytometry.

Introduction

This compound is a high-affinity, dimeric cyanine nucleic acid stain characterized by its far-red fluorescence. As a cell-impermeant dye, it cannot cross the intact plasma membranes of live cells. This property makes it an invaluable tool for distinguishing between live and dead cells, as it selectively stains cells with compromised membranes. Upon binding to double-stranded DNA (dsDNA), this compound exhibits a significant increase in fluorescence, making it a highly sensitive marker in various cell biology applications. Its long-wavelength excitation and emission spectra minimize interference from cellular autofluorescence, rendering it ideal for multicolor imaging experiments. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols, and its application in advanced cell analysis.

Core Principles and Mechanism of Action

This compound is a carbocyanine dimer that functions as a DNA intercalator. In an aqueous environment and in the absence of nucleic acids, the dye is virtually non-fluorescent. However, upon encountering dsDNA, it inserts itself between the base pairs, a process known as intercalation. This binding event leads to a conformational change in the dye molecule, resulting in a dramatic enhancement of its fluorescence quantum yield.

The cell impermeability of this compound is central to its use as a viability stain. Healthy, viable cells maintain an intact plasma membrane, which effectively excludes the dye. In contrast, dead or late-stage apoptotic cells lose their membrane integrity, allowing this compound to enter, bind to the nuclear DNA, and emit a bright fluorescent signal.

Quantitative Data

The spectral and photophysical properties of this compound are critical for designing and executing experiments. The following table summarizes key quantitative data for this compound when bound to dsDNA.

| Property | Value | Units |

| Excitation Maximum (λex) | 642 | nm |

| Emission Maximum (λem) | 660 | nm |

| Molar Extinction Coefficient (ε) | 154,100 | cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | 0.06 | - |

Applications in Cell Biology

This compound's unique properties lend it to several key applications in cell biology:

-

Dead Cell Staining: Its most common application is to identify and quantify dead cells in a population. This is crucial for assessing cytotoxicity, cell health, and the effects of drug treatments.

-

Nuclear Counterstaining: In fixed and permeabilized cells, this compound serves as an excellent nuclear counterstain. Its far-red emission is well-separated from commonly used green and red fluorophores, facilitating multicolor imaging.

-

Apoptosis Detection: When used in conjunction with other markers of apoptosis, such as the mitochondrial membrane potential sensor JC-1, this compound can help distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[1]

Experimental Protocols

Dead Cell Staining for Fluorescence Microscopy

This protocol outlines the procedure for identifying dead cells in a population using fluorescence microscopy.

Materials:

-

This compound Iodide (1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Methodology:

-

Prepare a fresh working solution of this compound in PBS or cell culture medium. A typical final concentration ranges from 0.1 to 1.0 µM.

-

Wash the cells once with PBS to remove any interfering substances from the culture medium.

-

Add the this compound staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

The cells can be imaged directly without a wash step. Dead cells will exhibit bright nuclear fluorescence.

Nuclear Counterstaining of Fixed Cells

This protocol describes the use of this compound as a nuclear counterstain in fixed and permeabilized cells for immunofluorescence or other multi-labeling experiments.

Materials:

-

Fixed and permeabilized cells on a coverslip or slide

-

This compound Iodide (1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RNase A solution (optional, to reduce cytoplasmic RNA staining)

Methodology:

-

Following the final wash step of your primary/secondary antibody incubation, prepare a 1 µM this compound staining solution in PBS.

-

(Optional) To ensure specific nuclear staining, incubate the sample with RNase A solution according to the manufacturer's protocol to degrade cytoplasmic RNA.

-

Add the this compound staining solution to the sample and incubate for 15-30 minutes at room temperature, protected from light.

-

Wash the sample 2-3 times with PBS to remove unbound dye.

-

Mount the coverslip using an appropriate mounting medium and image.

Apoptosis and Necrosis Detection by Flow Cytometry (this compound and JC-1)

This protocol enables the discrimination of viable, apoptotic, and necrotic cell populations by co-staining with JC-1 (to assess mitochondrial membrane potential) and this compound (to assess plasma membrane integrity).[1]

Materials:

-

Cell suspension

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

This compound Iodide (1 mM solution in DMSO)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer with 488 nm and 633/640 nm lasers

Methodology:

-

Induce apoptosis in your cell line using a desired method. Include a negative control (untreated cells) and a positive control for necrosis (e.g., heat-shocked cells).

-

Resuspend the cells in pre-warmed culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add JC-1 to a final concentration of 1-5 µM and incubate at 37°C for 15-30 minutes in a CO₂ incubator.

-

Wash the cells once with flow cytometry buffer.

-

Resuspend the cells in flow cytometry buffer.

-

Add this compound to a final concentration of 0.1-0.5 µM and incubate for 10-15 minutes at room temperature, protected from light.

-

Analyze the samples on a flow cytometer.

-

Viable cells: JC-1 aggregates (high red fluorescence) and low this compound signal.

-

Early apoptotic cells: JC-1 monomers (high green fluorescence, low red fluorescence) and low this compound signal.

-

Late apoptotic/necrotic cells: JC-1 monomers (high green fluorescence, low red fluorescence) and high this compound signal.[1]

-

Visualizations

Caption: Mechanism of this compound for dead cell identification.

Caption: Experimental workflow for apoptosis analysis using JC-1 and this compound.

Conclusion

This compound is a robust and versatile far-red fluorescent stain that is indispensable for modern cell biology research. Its utility in clearly distinguishing live from dead cells, serving as a non-interfering nuclear counterstain, and its role in multiparametric analyses such as apoptosis detection make it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of experimental contexts.

References

TOTO-3 Iodide: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and core applications of TOTO-3 iodide, a high-affinity dimeric cyanine nucleic acid stain. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, molecular biology, and drug development, offering detailed data, experimental methodologies, and visual workflows to facilitate its effective use in the laboratory.

Core Spectral and Physicochemical Properties

This compound iodide is a cell-impermeant, far-red fluorescent dye that exhibits a dramatic increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA).[1] This property makes it an exceptional tool for identifying cells with compromised plasma membranes, a hallmark of cell death, and for nuclear counterstaining in fixed-cell imaging.

The key spectral and physicochemical properties of this compound iodide when bound to dsDNA are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~642 nm | [2] |

| Emission Maximum (λem) | ~660 nm | [2] |

| Molar Extinction Coefficient (ε) | 154,100 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | 0.06 | [3] |

| Fluorescence Enhancement | 100- to 1000-fold | [2] |

| Cell Permeability | Impermeant | [4] |

Mechanism of Action and Key Features

This compound iodide's utility as a fluorescent probe is rooted in its mechanism of action. In its unbound state in solution, the dye is essentially non-fluorescent. Upon binding to dsDNA, the molecule undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield.[5] This results in a very high signal-to-noise ratio, making it an ultrasensitive detector of nucleic acids.

Key Features:

-

High Affinity for dsDNA: this compound iodide binds to dsDNA with high affinity, ensuring stable and bright staining.

-

Cell Impermeability: The dye cannot cross the intact plasma membrane of live cells, making it a reliable indicator of cell death.

-

Far-Red Fluorescence: Its emission in the far-red region of the spectrum minimizes interference from autofluorescence of biological samples.

-

Low Background: The negligible fluorescence of the unbound dye results in exceptionally low background signal.

Experimental Protocols

This section provides detailed methodologies for the most common applications of this compound iodide.

Dead Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for identifying dead cells in a cell culture population using this compound iodide.

Materials:

-

This compound iodide stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter)

Protocol:

-

Prepare Staining Solution: Dilute the this compound iodide stock solution in PBS or cell culture medium to a final working concentration of 1-5 µM. The optimal concentration may need to be determined empirically for different cell types.

-

Cell Preparation: Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Staining: Remove the cell culture medium and add the this compound iodide staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

Washing (Optional): For clearer imaging, the staining solution can be removed, and the cells can be washed once with PBS. However, for qualitative assessment, imaging can often be performed directly in the staining solution.

-

Imaging: Mount the sample on the fluorescence microscope and visualize using a filter set appropriate for far-red fluorescence (Excitation: ~640 nm, Emission: ~660 nm). Dead cells will exhibit bright nuclear fluorescence.

Nuclear Counterstaining in Immunofluorescence

This protocol describes the use of this compound iodide as a nuclear counterstain in a typical immunofluorescence workflow.

Materials:

-

Fixed and permeabilized cells that have been incubated with primary and secondary antibodies.

-

This compound iodide stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Mounting medium

Protocol:

-

Prepare this compound Staining Solution: Dilute the this compound iodide stock solution in PBS to a final working concentration of 1 µM.

-

Washing after Secondary Antibody: After the final wash step following secondary antibody incubation, remove the wash buffer.

-

Nuclear Counterstaining: Add the 1 µM this compound iodide staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells 2-3 times with PBS to remove unbound this compound iodide.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the sample using a fluorescence microscope. The signal from the antibody-fluorophore conjugate and the this compound iodide nuclear stain can be acquired in separate channels.

Cell Viability Assessment by Flow Cytometry

This protocol provides a method for quantifying the percentage of dead cells in a suspension using this compound iodide and flow cytometry.

Materials:

-

Single-cell suspension

-

This compound iodide stock solution (e.g., 1 mM in DMSO)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of your cell population at a concentration of approximately 1 x 10⁶ cells/mL in flow cytometry buffer.

-

Staining: Add this compound iodide to the cell suspension to a final concentration of 0.5-1 µM. Mix gently.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the stained cells on a flow cytometer. Excite with a red laser and collect the emission signal in the appropriate far-red channel (e.g., ~660/20 nm bandpass filter).

-

Data Analysis: Gate on the cell population based on forward and side scatter. The this compound positive population represents the dead cells.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Dead Cell Staining using this compound Iodide.

Caption: Workflow for Nuclear Counterstaining in Immunofluorescence.

Caption: Workflow for Cell Viability Assessment by Flow Cytometry.

References

- 1. Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): detailed protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Invitrogen Dimeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

TOTO-3 Fluorescence Enhancement with dsDNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence enhancement of TOTO-3 upon binding to double-stranded DNA (dsDNA). It delves into the core principles of this interaction, presents quantitative data, and offers detailed experimental protocols for the characterization of this phenomenon. This guide is intended for researchers and professionals in the fields of molecular biology, bioanalytical chemistry, and drug development who utilize fluorescent probes for the detection and quantification of nucleic acids.

Core Principle: The Mechanism of Fluorescence Enhancement

This compound, a dimeric cyanine dye, is virtually non-fluorescent in its free state in solution. However, upon binding to dsDNA, it exhibits a significant, several-hundred-fold increase in fluorescence intensity[1][2]. This dramatic enhancement is attributed to a process known as bis-intercalation , where the two planar aromatic systems of the this compound molecule insert themselves between adjacent base pairs of the DNA double helix[3].

This intercalation event imposes a rigid conformation on the this compound molecule. In its unbound state, the flexible structure of this compound allows for efficient non-radiative decay pathways, such as rotation around the methine bridge, which dissipate absorbed energy as heat. Upon bis-intercalation, these rotational motions are sterically hindered by the DNA base pairs, effectively "locking" the dye in a planar and rigid state. This restriction of non-radiative decay channels leads to a significant increase in the fluorescence quantum yield, as the absorbed energy is instead predominantly emitted as light[3]. NMR studies have shown that this binding event can unwind the DNA helix and places the linker chain of the this compound molecule in the minor groove of the DNA[3].

Quantitative Analysis of this compound Interaction with dsDNA

The interaction between this compound and dsDNA can be characterized by several key quantitative parameters. While specific values for this compound are not always readily available in the literature, data from closely related cyanine dyes, such as TOTO-1, provide valuable insights.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~642 nm | When bound to dsDNA. |

| Emission Maximum (λem) | ~660 nm | When bound to dsDNA. |

| Fluorescence Enhancement | >1000-fold | For the related dye TOTO-1 upon binding to dsDNA[4][5]. A similar significant enhancement is observed for this compound[6][7]. One study on TOTO reported a 3000-fold enhancement[3]. |

| Quantum Yield (ΦF) | High (e.g., 0.53-0.90 for similar dyes) | For newly designed unsymmetrical cyanine dyes upon binding to dsDNA[7]. The quantum yield of free this compound is near zero. |

| Fluorescence Lifetime (τ) | 1.7 - 2.0 ns | Dependent on DNA sequence. 1.7 ns in poly-AT and 2.0 ns in poly-GC backgrounds[8]. Another study reported a lifetime of 1.8 ns at room temperature for dsDNA-bound dye[9]. |

| Binding Affinity (Kd) | High (expected in the nanomolar range) | This compound is described as a high-affinity nucleic acid stain. Precise Kd values can be determined via fluorescence titration experiments. |

| Binding Stoichiometry | ~1 dye molecule per 4-5 base pairs | For the related dye TOTO-1[4]. |

Experimental Protocols for Quantitative Analysis

To quantitatively characterize the interaction of this compound with dsDNA, fluorescence spectroscopy is the primary tool. Below are detailed protocols for determining the binding affinity and stoichiometry, as well as the fluorescence quantum yield.

Fluorescence Titration for Determination of Binding Affinity (Kd) and Stoichiometry

This experiment involves monitoring the increase in this compound fluorescence as increasing amounts of dsDNA are added.

Materials:

-

This compound iodide solution (e.g., 1 mM in DMSO)

-

Purified dsDNA of known concentration (e.g., calf thymus DNA or a specific oligonucleotide)

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the binding buffer at a concentration of approximately 1 µM. Protect from light.

-

Prepare a stock solution of dsDNA in the binding buffer at a concentration of approximately 100 µM (in base pairs).

-

-

Fluorometer Setup:

-

Set the excitation wavelength to 642 nm and the emission wavelength to 660 nm.

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to obtain a good signal-to-noise ratio.

-

-

Titration:

-

Add a known volume of the this compound solution to the cuvette (e.g., 2 mL of 50 nM this compound).

-

Record the initial fluorescence intensity (F₀).

-

Add small aliquots (e.g., 2-10 µL) of the dsDNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes.

-

Record the fluorescence intensity (F).

-

Continue the additions until the fluorescence intensity reaches a plateau (saturates).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution by multiplying each fluorescence reading by a dilution factor: (V₀ + Vadd) / V₀, where V₀ is the initial volume and Vadd is the total volume of added dsDNA solution.

-

Plot the corrected fluorescence intensity (Fcorr) as a function of the total dsDNA concentration.

-

The binding constant (Kd) can be determined by fitting the data to a suitable binding model, such as the one-site binding model using non-linear regression analysis.

-

Relative Quantum Yield Determination

The fluorescence quantum yield of this compound bound to dsDNA can be determined relative to a well-characterized quantum yield standard.

Materials:

-

This compound/dsDNA complex (prepared at a saturating dsDNA concentration from the titration experiment)

-

A quantum yield standard with emission in a similar spectral region (e.g., Cresyl Violet in methanol, ΦF = 0.53)

-

Spectrophotometer

-

Fluorometer with corrected emission spectra capabilities

Protocol:

-

Absorbance Measurements:

-

Prepare a series of dilute solutions of both the this compound/dsDNA complex and the quantum yield standard in the same buffer.

-

Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

-

Fluorescence Measurements:

-

Record the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the this compound/dsDNA complex (ΦF_sample) can be calculated using the following equation:

ΦF_sample = ΦF_std * (m_sample / m_std) * (n_sample² / n_std²)

where ΦF_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Conclusion

This compound is a powerful tool for the sensitive detection of dsDNA due to its remarkable fluorescence enhancement upon binding. This phenomenon is driven by the rigidization of the dye molecule through bis-intercalation into the DNA double helix. The quantitative characterization of this interaction, including the determination of the binding affinity and quantum yield, is crucial for the robust application of this compound in research and drug development. The experimental protocols provided in this guide offer a framework for obtaining these critical parameters, enabling a deeper understanding and more precise utilization of this valuable fluorescent probe.

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Solution structure of a DNA complex with the fluorescent bis-intercalator TOTO determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Stable fluorescent complexes of double-stranded DNA with bis-intercalating asymmetric cyanine dyes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tricolour fluorescence detection of sequence-specific DNA with a new molecular beacon and a nucleic acid dye this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TOTO binding affinity analysis using single-molecule fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

TOTO-3 vs. TO-PRO-3: A Technical Guide to Two Far-Red Nucleic Acid Stains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of TOTO-3 and TO-PRO-3, two widely utilized far-red fluorescent nucleic acid stains. This document outlines their fundamental differences in chemical structure, photophysical properties, and binding mechanisms, offering insights into their optimal applications in cellular and molecular biology. Detailed experimental protocols for their use in fluorescence microscopy and flow cytometry are also provided to facilitate their effective implementation in research and drug development workflows.

Core Principles: Monomer vs. Dimer

This compound and TO-PRO-3 are structurally related carbocyanine dyes that exhibit strong fluorescence enhancement upon binding to nucleic acids. The most fundamental difference between them lies in their chemical structure: TO-PRO-3 is a monomer, while this compound is a symmetric dimer of the same chromophore.[1][2] This seemingly simple distinction has profound implications for their binding affinity and applications. The dimeric nature of this compound allows for bis-intercalation, where both dye moieties intercalate into the DNA double helix, resulting in a significantly stronger binding affinity compared to the monomeric TO-PRO-3.[1] This increased binding strength for this compound is a key differentiator for applications requiring very stable nucleic acid labeling.

Both dyes are cell-impermeant, meaning they cannot cross the intact plasma membrane of live cells.[2][3][4] This property makes them excellent tools for identifying dead or membrane-compromised cells, as they can only enter and stain the nuclei of these cells. Their fluorescence is negligible in solution and increases dramatically upon binding to DNA, providing a high signal-to-noise ratio.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and TO-PRO-3.

Table 1: Photophysical Properties

| Property | This compound | TO-PRO-3 |

| Excitation Maximum (DNA-bound) | ~642 nm[6][7] | ~642 nm[3][8] |

| Emission Maximum (DNA-bound) | ~660 nm[6][7] | ~661 nm[3][8] |

| Molar Extinction Coefficient (ε) | Not explicitly found | 102,000 cm⁻¹M⁻¹ |

| Quantum Yield (DNA-bound) | Not explicitly found | 0.11[9] |

Table 2: Binding Properties and Structural Information

| Property | This compound | TO-PRO-3 |

| Chemical Structure | Dimer[1][2] | Monomer[1][8] |

| Binding Mode | Primarily bis-intercalation, also external binding[1] | Intercalation and external binding[1] |

| Binding Affinity (dsDNA) | Very high (binding constant ~40x higher than TO-PRO-3)[1] | High (dissociation constant in the micromolar range)[3][10] |

| Cell Permeability | Impermeant[4] | Impermeant[3][10] |

Mechanism of Action and Binding to Nucleic Acids

Both this compound and TO-PRO-3 bind to double-stranded DNA (dsDNA) with high affinity. Their primary mode of interaction is believed to be intercalation, where the planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix.[1] However, studies have suggested that external binding to the DNA chain also occurs.[1][11]

The key difference in their binding mechanism is a direct result of their monomeric versus dimeric nature. As a monomer, TO-PRO-3 intercalates at a single site. In contrast, the two fluorescent moieties of the this compound dimer can intercalate at two separate sites on the same DNA molecule, a phenomenon known as bis-intercalation.[1] This dual intercalation, stabilized by the linker connecting the two dye molecules, is responsible for the significantly higher binding constant of this compound compared to TO-PRO-3.[1]

Figure 1. Comparison of TO-PRO-3 monomeric intercalation versus this compound dimeric bis-intercalation with DNA.

Experimental Protocols

Fluorescence Microscopy: Nuclear Counterstaining of Fixed and Permeabilized Cells with TO-PRO-3

This protocol is adapted for immunofluorescence applications where the nucleus is counterstained after primary and secondary antibody incubations.

Materials:

-

Fixed and permeabilized cells on coverslips or slides

-

TO-PRO-3 Iodide (1 mM in DMSO) stock solution

-

Phosphate-buffered saline (PBS)

-

Mounting medium

Procedure:

-

Prepare Staining Solution: Dilute the 1 mM TO-PRO-3 stock solution 1:1000 in PBS to a final concentration of 1 µM.[10][12] For optimal results, it is recommended to titrate the dye concentration in the range of 100 nM to 5 µM.[10][12]

-

Washing: After the final wash step of your immunofluorescence protocol, wash the cells 1-3 times with PBS.[10][12]

-

Staining: Add a sufficient volume of the TO-PRO-3 staining solution to completely cover the cells.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[10][12]

-

Final Washes: Remove the staining solution and wash the cells 3 times with PBS.[10][12]

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., Cy5 filter set).[3]

Figure 2. Workflow for nuclear counterstaining with TO-PRO-3 in fluorescence microscopy.

Flow Cytometry: Dead Cell Discrimination

Both this compound and TO-PRO-3 can be used to identify and exclude dead cells from analysis in flow cytometry.[13] The following is a general protocol that can be adapted for either dye.

Materials:

-

Single-cell suspension

-

TO-PRO-3 or this compound (1 mM in DMSO) stock solution

-

Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in flow cytometry staining buffer.

-

Staining: Add TO-PRO-3 or this compound to the cell suspension. A final concentration in the range of 0.1 to 1 µM is a good starting point.[14][15] For TO-PRO-3, a concentration of 0.5 µM has been shown to yield excellent results.[16]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.[17]

-

Analysis: Analyze the cells on the flow cytometer without a wash step.[17] Live cells will have low fluorescence, while dead cells with compromised membranes will be brightly fluorescent in the far-red channel.

-

Gating: Gate on the low-fluorescence population to exclude dead cells from further analysis.

Figure 3. General workflow for dead cell discrimination using this compound or TO-PRO-3 in flow cytometry.

Key Differences and Applications

The choice between this compound and TO-PRO-3 often depends on the specific experimental requirements.

-

This compound is the preferred choice for applications that demand very stable, high-affinity nucleic acid binding. Its dimeric nature and resulting high binding constant make it suitable for long-term studies or experiments where the dye-DNA complex may be subjected to harsh conditions.

-

TO-PRO-3 , with its slightly lower binding affinity, is an excellent and widely used probe for routine dead cell identification in flow cytometry and as a nuclear counterstain in fixed-cell imaging.[6][16] Studies have also highlighted its high specificity for the nucleus with minimal cytoplasmic staining, making it ideal for dual-color fluorescence in situ hybridization (FISH) applications.[18] Additionally, TO-PRO-3 has been noted to be more sensitive to photobleaching compared to this compound, which may be a consideration for imaging experiments requiring prolonged exposure to excitation light.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biotium.com [biotium.com]

- 3. TO-PRO-3 Stain | Thermo Fisher Scientific - US [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. unsw.edu.au [unsw.edu.au]

- 7. TO-PRO-3 Stain | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Invitrogen Monomeric Cyanine Nucleic Acid Stains TO-PRO-3 Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ie]

- 9. PRO-TAO-3 [equivalent to TO-PRO-3] | AAT Bioquest [aatbio.com]

- 10. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. flowcytometry-embl.de [flowcytometry-embl.de]

- 14. Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): detailed protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TO-PRO-3 iodide: a novel HeNe laser-excitable DNA stain as an alternative for propidium iodide in multiparameter flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. TO-PRO-3 is an optimal fluorescent dye for nuclear counterstaining in dual-colour FISH on paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Applications of TOTO-3 in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOTO-3 iodide is a high-affinity, cell-impermeant, far-red fluorescent nucleic acid stain.[1][2] As a member of the dimeric cyanine dye family, it is virtually non-fluorescent in its unbound state but exhibits a dramatic increase in fluorescence upon binding to DNA.[1][2][3] This property makes it an exceptional tool for identifying cells with compromised plasma membranes, a hallmark of late apoptosis or necrosis. Its long-wavelength excitation and emission spectra minimize interference from cellular autofluorescence, making it highly suitable for multicolor imaging experiments.[4] This guide provides a comprehensive overview of the core applications of this compound in microscopy, complete with quantitative data, detailed experimental protocols, and visual workflows.

Core Principles and Mechanism of Action

This compound is a symmetric dimer of a cyanine dye that functions as a DNA intercalator.[1][2] Its large molecular size and positive charge prevent it from crossing the intact plasma membranes of live, healthy cells. However, in cells with compromised membrane integrity, such as late apoptotic or necrotic cells, this compound can readily enter the cell and bind to the nucleic acids within the nucleus. Upon intercalation into double-stranded DNA (dsDNA), the dye undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield.[5] This results in a bright, far-red fluorescent signal that strongly labels the nuclei of dead or dying cells, while live cells remain unstained.[1][2]

Quantitative Data

The photophysical properties of this compound make it a highly sensitive stain for detecting nucleic acids. The following table summarizes key quantitative data for this compound when bound to dsDNA.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~642 nm | [4] |

| Emission Maximum (λem) | ~660 nm | [4] |

| Fluorescence Enhancement | 100- to 1000-fold upon binding to DNA | [1] |

| Molar Extinction Coefficient (ε) | High (Specific value not consistently reported) | [1] |

| Quantum Yield (Φ) | High upon binding to DNA (Specific value not consistently reported) | [1] |

| Recommended Laser Line | 633 nm (He-Ne) | [4] |

Key Applications in Microscopy

The primary applications of this compound in microscopy revolve around its ability to selectively stain dead or membrane-compromised cells.

-

Identification of Dead Cells in Culture: this compound is widely used to assess cell viability in cell culture. By adding the dye to a population of cells, researchers can quickly and easily identify and quantify the number of dead cells using fluorescence microscopy.

-

Nuclear Counterstaining in Fixed and Permeabilized Cells: Due to its high affinity for DNA, this compound serves as an excellent far-red nuclear counterstain in fixed and permeabilized cells.[1][2] Its spectral properties allow for easy multiplexing with other fluorescent probes, such as those in the green and red channels.

-

Cytotoxicity Assays: this compound is a valuable tool in drug discovery and development for assessing the cytotoxic effects of compounds on cells. An increase in the number of this compound positive cells following treatment with a compound indicates a cytotoxic effect.

Experimental Protocols

Protocol 1: Staining of Dead Cells in a Live Cell Population

This protocol describes the general procedure for identifying dead cells in a live cell culture using this compound.

Materials:

-

This compound Iodide (1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other balanced salt solution

-

Live cell imaging medium

-

Fluorescence microscope with appropriate filter sets for far-red fluorescence

Methodology:

-

Cell Culture: Culture cells under desired experimental conditions.

-

Preparation of Staining Solution: Prepare a working solution of this compound in PBS or imaging medium. A typical starting concentration is 1 µM, but the optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically within a range of 0.1 to 5 µM.

-

Staining:

-

For adherent cells, remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells.

-

For suspension cells, centrifuge the cells to pellet, remove the supernatant, and resuspend the cells in the this compound staining solution.

-

-

Incubation: Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.

-

Imaging:

-

For adherent cells, the cells can be imaged directly in the staining solution or after washing with PBS.

-

For suspension cells, the cells can be transferred to a suitable imaging chamber (e.g., a slide with a coverslip) for microscopy.

-

-

Microscopy: Acquire images using a fluorescence microscope equipped with a laser line and filter set appropriate for this compound (e.g., excitation at ~640 nm and emission detection at ~660 nm). Live cells will show little to no fluorescence, while dead cells will exhibit bright nuclear staining.

Protocol 2: Nuclear Counterstaining of Fixed and Permeabilized Cells

This protocol outlines the use of this compound as a nuclear counterstain in fixed and permeabilized cells, for example, in an immunofluorescence experiment.

Materials:

-

This compound Iodide (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Methodology:

-

Cell Fixation and Permeabilization: Fix and permeabilize cells according to your standard immunofluorescence protocol.

-

Preparation of this compound Staining Solution: Dilute the this compound stock solution to a final concentration of 1-5 µM in PBS.

-

Staining: After the final wash step of your immunofluorescence protocol, add the this compound staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells 2-3 times with PBS to remove unbound dye.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. The nuclei of all cells should be brightly stained with far-red fluorescence.

Visualizations

Experimental Workflow for a this compound Based Cytotoxicity Assay

Caption: Workflow for assessing compound cytotoxicity using this compound staining and fluorescence microscopy.

Logical Relationship of this compound Staining and Cell Membrane Integrity

Caption: Logical diagram illustrating the relationship between cell viability, membrane integrity, and this compound staining.

References

TOTO-3: An In-Depth Technical Guide to Nucleic Acid Staining for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOTO-3 is a high-affinity, far-red fluorescent nucleic acid stain that is an indispensable tool in a wide range of biological research applications. As a dimeric cyanine dye, this compound exhibits a significant increase in fluorescence intensity upon binding to double-stranded DNA (dsDNA), making it an excellent probe for visualizing and quantifying nucleic acids.[1][2] Its cell-impermeant nature makes it a reliable indicator of cell viability, selectively staining necrotic or late apoptotic cells with compromised plasma membranes.[3] This guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and its application in various research contexts, tailored for researchers new to this powerful nucleic acid stain.

Core Properties and Mechanism of Action

This compound functions as an intercalating agent, inserting itself between the base pairs of dsDNA.[4] In its unbound state in solution, the dye has a very low fluorescence quantum yield. However, upon intercalation into the hydrophobic environment of the DNA double helix, its structure becomes more rigid and protected from non-radiative decay pathways, leading to a dramatic enhancement of its fluorescence.[5] This "light-up" property results in a high signal-to-noise ratio, enabling sensitive detection of nucleic acids with minimal background fluorescence.[2]

The key characteristic of this compound for many applications is its inability to cross the intact plasma membranes of live cells. Therefore, in a mixed population of live and dead cells, only cells that have lost their membrane integrity will be stained by this compound, making it a highly specific marker for cell death.

Quantitative Data

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λex) | ~642 nm | [3] |

| Emission Maximum (λem) | ~660 nm | [3] |

| Molar Extinction Coefficient (ε) | > 50,000 cm⁻¹M⁻¹ (bound to DNA) | [6] |

| Fluorescence Quantum Yield (Φ) | Very low (unbound), significantly enhanced upon binding to DNA | [5][6] |

| DNA Binding Affinity (Kd) | High affinity for dsDNA | [6][7] |

| Cell Permeability | Impermeant to live cells | [2][3] |

Visualizing the Mechanism of Dead Cell Staining

The following diagram illustrates the fundamental principle of using this compound for identifying dead cells.

Experimental Protocols

Here, we provide detailed protocols for common applications of this compound. It is always recommended to optimize concentrations and incubation times for your specific cell type and experimental conditions.

Staining of Fixed Cells for Fluorescence Microscopy

This protocol is suitable for visualizing the nuclei of fixed cells, often as a counterstain in immunofluorescence experiments.

Materials:

-

Fixed cells on coverslips or in a multi-well plate (e.g., fixed with 4% paraformaldehyde)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

This compound Iodide (typically supplied as a 1 mM solution in DMSO)

-

Staining Buffer (e.g., PBS)

-

Antifade mounting medium

Procedure:

-

Fixation and Permeabilization:

-

Fix cells with your desired method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

This compound Staining:

-

Prepare a working solution of this compound in Staining Buffer. A typical starting concentration is 1 µM (a 1:1000 dilution of a 1 mM stock solution). The optimal concentration may range from 0.1 to 5 µM.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

Remove the staining solution and wash the cells three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for far-red fluorescence (Excitation: ~640 nm, Emission: ~660 nm).

-

Cell Viability Assessment by Flow Cytometry

This protocol allows for the quantification of dead cells in a cell suspension.

Materials:

-

Cell suspension (e.g., from cell culture)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

This compound Iodide (1 mM in DMSO)

-

Control samples (e.g., a population of heat-killed or ethanol-treated cells to serve as a positive control for staining)

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

-

Cell Preparation:

-

Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.

-

Prepare a positive control by treating a separate aliquot of cells to induce cell death (e.g., heat at 65°C for 10 minutes or treat with 70% ethanol for 15 minutes).

-

-

This compound Staining:

-

Prepare a fresh dilution of this compound in Flow Cytometry Staining Buffer. A final concentration of 0.1 to 1.0 µM is a good starting point.

-

Add the diluted this compound to your cell suspension.

-

Incubate for 15-30 minutes on ice, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use the unstained and positive control samples to set the appropriate voltages and compensation.

-

Gate on the cell population based on forward and side scatter to exclude debris.

-

Identify the this compound positive (dead) and this compound negative (live) populations based on fluorescence intensity in the far-red channel.

-

Application in Multicolor Immunofluorescence

This compound's far-red emission spectrum makes it an ideal nuclear counterstain in multicolor immunofluorescence experiments, as its signal is well-separated from commonly used fluorophores like FITC (green) and TRITC (red).

Workflow for a Three-Color Immunofluorescence Experiment

The following diagram outlines a typical workflow for a three-color immunofluorescence experiment using this compound as a nuclear counterstain.

Cytotoxicity and Considerations for Live-Cell Imaging

While this compound is primarily used for staining dead or fixed cells, it's important to consider its potential cytotoxicity if used in live-cell imaging experiments where membrane integrity may be transiently compromised. Some sources suggest that this compound is non-cytotoxic and can be used for long-term monitoring of cell viability.[1][2] However, as a DNA intercalator, there is a potential for cytotoxicity with prolonged exposure or at higher concentrations. It is recommended to perform a cytotoxicity assessment for your specific cell line and experimental duration if you plan to use this compound in any live-cell application.

Cytotoxicity Assessment

A simple cytotoxicity assay can be performed by incubating live cells with varying concentrations of this compound over a time course and assessing cell viability using an independent method, such as a metabolic assay (e.g., MTT or resazurin reduction) or by morphological assessment.

Experimental Outline for Cytotoxicity Assessment:

| Step | Description |

| 1. Cell Seeding | Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. |

| 2. Treatment | Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). |

| 3. Incubation | Incubate the cells for different time points (e.g., 24, 48, 72 hours). |

| 4. Viability Assay | At each time point, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's protocol. |

| 5. Data Analysis | Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control. Plot the results to determine the concentration at which this compound exhibits cytotoxic effects. |

Conclusion

This compound is a versatile and highly sensitive nucleic acid stain with key applications in identifying dead cells and as a nuclear counterstain in fixed-cell imaging. Its far-red fluorescence minimizes spectral overlap with other common fluorophores, making it an excellent choice for multicolor experiments. By understanding its properties and following the detailed protocols provided in this guide, researchers new to this compound can confidently integrate this powerful tool into their experimental workflows to obtain high-quality, reproducible data. As with any fluorescent probe, careful optimization of staining conditions is crucial for achieving the best results in your specific application.

References

- 1. Flow cytometric enumeration of bacteria using TO-PRO®-3 iodide as a single-stain viability dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. biotium.com [biotium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Invitrogen Dimeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

An In-Depth Technical Guide to the Role and Cytotoxic Potential of TOTO-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOTO-3 Iodide is a high-affinity, far-red fluorescent dimeric cyanine dye widely utilized in cell biology and related fields. Its primary and most established application is as a robust marker for cytotoxicity, specifically identifying cells that have lost plasma membrane integrity—a hallmark of late apoptosis or necrosis. Due to its cell-impermeant nature, it is excluded from live cells with intact membranes. However, as a member of the DNA intercalating and cyanine dye families, its potential for inherent cytotoxicity warrants a thorough examination. This guide provides a comprehensive overview of this compound, detailing its function as a cytotoxicity marker, exploring its potential cytotoxic mechanisms, and offering standardized protocols for assessing cellular viability and toxicity.

This compound: Physicochemical and Spectral Properties

This compound is a large, positively charged molecule that is essentially non-fluorescent in solution but exhibits a dramatic increase in fluorescence quantum yield upon binding to nucleic acids.[1] This property, combined with its high affinity for DNA, makes it an exceptionally sensitive stain for detecting nucleic acids.[2] Its dimeric structure allows it to bind to DNA through bis-intercalation, where both chromophores of the dye insert themselves between the base pairs of the DNA double helix.[3]

The spectral characteristics of this compound are a key advantage, particularly in multicolor fluorescence experiments. It possesses a long-wavelength excitation and emission profile in the far-red region of the spectrum, which minimizes interference from the autofluorescence of cells and tissues.[2]

| Property | Description | Source(s) |

| Chemical Name | Thiazole Red Homodimer | [1] |

| Molecular Formula | C₅₃H₆₂I₄N₆S₂ | [1] |

| Molecular Weight | ~1355 g/mol | [1] |

| Cell Permeability | Impermeant to live cells | [1] |

| Binding Target | DNA and RNA (via intercalation) | [3][4] |

| Excitation Max (DNA-bound) | ~642 nm | [2][5][6] |

| Emission Max (DNA-bound) | ~660-661 nm | [1][2][5][6] |

| Primary Application | Dead cell stain, nuclear counterstain | [1] |

This compound as a Marker for Cytotoxicity

The principal application of this compound in cytotoxicity studies is to identify and quantify dead cells. Its mechanism of action in this context is straightforward and relies on the integrity of the plasma membrane.

-

Live Cells: Healthy cells maintain a selectively permeable plasma membrane that actively prevents large, charged molecules like this compound from entering the cytoplasm. Consequently, live cells show little to no fluorescence when exposed to this compound.

-

Dead/Dying Cells: In late-stage apoptosis or necrosis, the plasma membrane becomes compromised and loses its integrity. This allows this compound to enter the cell, access the nucleus, and intercalate into the DNA. The resulting DNA-TOTO-3 complex is highly fluorescent, brightly labeling the nuclei of dead cells.

This binary, live/dead discrimination makes this compound a valuable tool in assays where cytotoxicity is an endpoint, often used as a far-red alternative to the more traditional Propidium Iodide (PI).

| Feature | This compound Iodide | Propidium Iodide (PI) |

| Cell Permeability | Impermeant | Impermeant |

| Ex/Em Maxima (DNA-bound) | ~642/660 nm | ~535/617 nm[7][8][9] |

| Primary Laser Line | 633 nm (HeNe) | 488 nm (Blue) or 561 nm (Yellow-Green)[7] |

| Fluorescence Enhancement | High | 20- to 30-fold[8][9] |

| Advantages | Far-red emission minimizes spectral overlap with green/red fluorophores (e.g., GFP, RFP, FITC, PE). | Well-established, widely used, lower cost. |

Potential for Inherent this compound Cytotoxicity

Mechanism 1: DNA Intercalation and Disruption of Cellular Processes

DNA intercalating agents are known to exert cytotoxic effects by physically inserting themselves into the DNA helix. This can lead to a cascade of detrimental cellular events:

-

Inhibition of DNA Replication and Transcription: The distortion of the DNA structure by an intercalated molecule can obstruct the passage of DNA and RNA polymerases, thereby halting DNA replication and gene transcription.

-

Induction of DNA Damage and Apoptosis: The interference with DNA processing machinery can lead to the formation of DNA strand breaks. This damage can activate cellular stress responses and, if the damage is irreparable, trigger the intrinsic apoptotic pathway.

dot

References

- 1. biotium.com [biotium.com]

- 2. unsw.edu.au [unsw.edu.au]

- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. Dimeric Cyanine Nucleic Acid Stains this compound Iodide | Buy Online | Invitrogen™ [thermofisher.com]

- 7. beckman.com [beckman.com]

- 8. Propidium Iodide | Thermo Fisher Scientific - CA [thermofisher.com]

- 9. Propidium iodide - Wikipedia [en.wikipedia.org]

Methodological & Application

TOTO-3 Staining Protocol for Fixed Cells: A Detailed Application Note for Researchers

Introduction

TOTO-3 is a high-affinity, cell-impermeant carbocyanine dimer nucleic acid stain that emits a bright, far-red fluorescence upon binding to DNA and RNA.[1][2] Its utility in fixed-cell applications is significant, particularly as a nuclear counterstain in immunofluorescence microscopy and for assessing cell viability in mixed populations.[1][2] this compound is essentially non-fluorescent in the absence of nucleic acids, leading to a high signal-to-noise ratio.[1][2] With an excitation maximum at 642 nm and an emission maximum at 661 nm when bound to DNA, its spectral properties are well-suited for multicolor imaging, as it minimizes spectral overlap with commonly used fluorophores like FITC and rhodamine.[1][3]

This application note provides a comprehensive protocol for staining fixed cells with this compound, including detailed experimental procedures, data presentation in tabular format for easy comparison, and a visual workflow diagram.

Product Information

| Property | Value | Reference |

| Stain Type | Nucleic Acid Stain | [1] |

| Molecular Structure | Symmetric Cyanine Dye Dimer | [1] |

| Cell Permeability | Impermeant | [1][2] |

| Excitation (with DNA) | 642 nm | [1][4] |

| Emission (with DNA) | 661 nm | [1][4] |

| Appearance | Supplied as a 1 mM solution in DMSO | [1] |

| Primary Application | Nuclear Counterstain, Dead Cell Stain | [1][3] |

| Instrumentation | Fluorescence Microscope, Flow Cytometer | [1] |

Experimental Protocols

I. Cell Fixation and Permeabilization

A critical first step for successful this compound staining is the proper fixation and permeabilization of the cells. This ensures that the cell-impermeant dye can enter the cell and bind to nucleic acids.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS

-

Methanol (pre-chilled to -20°C)

-

Ammonium Chloride (NH₄Cl) solution (50 mM in PBS, optional)

Protocol:

-

Cell Preparation: Grow cells on a suitable substrate (e.g., coverslips, chamber slides, or microplates) to the desired confluency.

-

Washing: Gently wash the cells twice with PBS to remove any residual growth medium.

-

Fixation (Choose one method):

-

Washing: Wash the cells three times with PBS to remove the fixative.

-

(Optional) Quenching: To reduce background fluorescence from free aldehyde groups after PFA fixation, incubate the cells with 50 mM NH₄Cl in PBS for 15 minutes at room temperature.[5] Wash three times with PBS.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature. This step is crucial for allowing this compound to access the nucleus.[6]

-

Washing: Wash the cells three times with PBS.

II. This compound Staining

Materials:

-

This compound Iodide (1 mM stock solution in DMSO)

-

Staining Buffer (e.g., PBS or Hanks' Balanced Salt Solution with 20 mM HEPES)[2]

-

RNase A solution (optional, for DNA-specific staining)

Protocol:

-

Prepare Staining Solution: Dilute the 1 mM this compound stock solution in the chosen staining buffer to a final working concentration. The optimal concentration may vary depending on the cell type and experimental conditions, but a range of 1 µM to 5 µM is a good starting point.[2][4][7]

-

Incubation: Add the this compound staining solution to the fixed and permeabilized cells, ensuring the entire surface is covered. Incubate for 15 to 60 minutes at room temperature, protected from light.[2][7]

-

Washing: Remove the staining solution and wash the cells three times with the staining buffer.

-

(Optional) RNase Treatment: For DNA-specific staining and to reduce cytoplasmic RNA signal, cells can be treated with RNase A prior to or during the this compound incubation.[3][7]

-

Mounting: Mount the coverslip with an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set suitable for far-red fluorescence (e.g., Cy5 filter set).[2]

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and incubation times for this compound staining. Optimization may be required for specific cell lines and applications.

Table 1: Recommended this compound Working Concentrations

| Concentration Range | Application | Notes | Reference |

| 100 nM - 5 µM | General Nuclear Staining | It is recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental setup. | [7] |

| 1 µM - 5 µM | Fixed Microbial Cells | Clear fluorescent signals were observed in fixed pure cultures of various microorganisms. | [4][8] |

| 1 µM - 10 µM | General Fixed Cell Staining | A broader range that can be explored. Higher concentrations may lead to non-specific binding. | [2] |

Table 2: Recommended Incubation Times

| Incubation Time | Temperature | Notes | Reference |

| 15 - 30 minutes | Room Temperature | A common incubation time that provides robust staining in many cell types. | [7] |

| 15 - 60 minutes | Room Temperature | A wider range that allows for flexibility depending on the sample and desired signal intensity. | [2] |

| 15 minutes | Room Temperature | Sufficient for staining fixed microbial cells. | [4][8] |

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, a logical workflow diagram is provided below. As this compound is a general nucleic acid stain, a specific signaling pathway is not directly applicable. Instead, the diagram illustrates the sequential steps of the staining protocol.

Caption: Experimental workflow for this compound staining of fixed cells.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | Incomplete permeabilization | Increase permeabilization time or Triton X-100 concentration. |

| Low this compound concentration | Increase the working concentration of this compound. | |

| Incorrect filter set | Ensure the use of a filter set appropriate for far-red fluorescence (e.g., Cy5). | |

| High Background | Incomplete washing | Increase the number and duration of wash steps. |

| This compound concentration too high | Decrease the working concentration of this compound. | |

| Non-specific binding | Consider using a blocking solution before staining. | |

| Cytoplasmic Staining | Staining of RNA | Treat with RNase A to specifically visualize DNA.[3][7] |

Conclusion

This compound iodide is a reliable and bright far-red fluorescent stain for visualizing nucleic acids in fixed cells. Its high affinity and low intrinsic fluorescence provide excellent signal-to-noise ratios, making it an ideal nuclear counterstain in multicolor immunofluorescence experiments. By following the detailed protocols and considering the optimization parameters outlined in this application note, researchers can achieve robust and reproducible staining for their specific experimental needs.

References

- 1. biotium.com [biotium.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. unsw.edu.au [unsw.edu.au]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. biotium.com [biotium.com]

- 7. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Using TOTO-3 for Dead Cell Identification in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate discrimination between live and dead cells is a critical step in flow cytometry for ensuring data quality and obtaining reliable results. Dead cells can exhibit increased autofluorescence and non-specific antibody binding, leading to false positives and inaccurate quantification of cell populations. TOTO-3 Iodide is a high-affinity, cell-impermeant dimeric cyanine nucleic acid stain that serves as an excellent tool for identifying dead cells in a sample.[1][2] Its utility lies in its inability to cross the intact plasma membranes of live cells. In contrast, cells with compromised membranes, a hallmark of cell death, allow this compound to enter and intercalate with double-stranded DNA, emitting a bright, far-red fluorescent signal upon excitation.[1][2]

This compound's spectral properties, with an excitation maximum around 642 nm and an emission maximum at approximately 661 nm, make it particularly well-suited for multicolor flow cytometry experiments.[1][3][4] It is typically excited by a 633 nm helium-neon (HeNe) laser or a 640 nm red diode laser and its emission is detected in the far-red channel, minimizing spectral overlap with commonly used fluorochromes like FITC and PE.[3][4] This characteristic often eliminates the need for fluorescence compensation, simplifying experimental design and data analysis.[3][4]

Principle of the Assay

The fundamental principle behind using this compound for dead cell identification is the integrity of the cell membrane.

-

Live Cells: Healthy, viable cells possess an intact plasma membrane that acts as a selective barrier, preventing the entry of this compound Iodide into the cytoplasm and nucleus. Consequently, live cells exhibit minimal to no fluorescence when analyzed in the far-red channel.

-

Dead Cells: Cells undergoing necrosis or late-stage apoptosis lose their membrane integrity.[2] This allows this compound to freely pass into the cell, where it binds to nucleic acids. This binding event leads to a significant enhancement of its fluorescence, resulting in a bright signal that allows for the clear identification and exclusion of the dead cell population during flow cytometry analysis.

Materials and Reagents

-

This compound Iodide (e.g., 1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5-10% FBS)

-

Cells in single-cell suspension

-

Flow cytometer equipped with a 633 nm or 640 nm laser and appropriate far-red emission filters (e.g., 660/20 BP)

-

Micropipettes and sterile, disposable tips

-

Flow cytometry tubes

Spectral Properties

A summary of the spectral properties of this compound and a comparison with another common viability dye, Propidium Iodide (PI), is provided below.

| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) | Emission Filter (nm) |

| This compound Iodide | 642 | 661 | 633, 640 | 660/20 BP |

| Propidium Iodide | 535 | 617 | 488, 561 | 610/20 BP or 617/30 BP |

Experimental Protocols

This section provides a detailed methodology for staining cells with this compound Iodide for dead cell identification in flow cytometry.

Reagent Preparation

-

This compound Stock Solution: this compound is typically supplied as a 1 mM solution in DMSO. Store at -20°C, protected from light and moisture.[5] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

-

This compound Working Solution: On the day of the experiment, prepare a working solution of this compound. A common starting concentration for staining is 0.5 µM, although the optimal concentration may vary depending on the cell type and should be determined empirically (a range of 0.1 to 2 µM can be tested).[3][4] To prepare a 0.5 µM working solution, dilute the 1 mM stock solution 1:2000 in an appropriate buffer (e.g., PBS or your flow cytometry staining buffer).

Cell Preparation

-

Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.

-

If performing surface antibody staining, follow your standard protocol for antibody incubation and washing steps prior to this compound staining.

This compound Staining Protocol

-

To 100 µL of the cell suspension, add the appropriate volume of the this compound working solution. For a final concentration of 0.5 µM, you would add a corresponding volume of the diluted working solution.

-

Alternatively, add the concentrated stock solution directly to the cell suspension. For example, to achieve a final concentration of 1 µM in 1 mL of cell suspension, add 1 µL of the 1 mM stock solution.

-

Vortex the cells gently to ensure thorough mixing.

-

Incubate the cells for 15 to 30 minutes at room temperature or on ice, protected from light.[3][4] An incubation time of 30 minutes is often optimal.[3]

-

Do not wash the cells after this compound staining. The dye needs to be present in the buffer during acquisition to stain cells that die after the initial incubation period.

Flow Cytometry Analysis

-

Analyze the stained cells on a flow cytometer equipped with a 633 nm or 640 nm laser.

-

Set up a forward scatter (FSC) vs. side scatter (SSC) plot to visualize the cell population and gate out debris.

-

Set up a histogram or a dot plot to visualize the this compound fluorescence, typically on a logarithmic scale. The emission is usually collected with a bandpass filter such as 660/20 nm.

-

Live cells will show low fluorescence, while dead cells will exhibit a bright fluorescent signal.

-

Establish a gate to identify the this compound positive (dead) population and exclude these events from further analysis of your populations of interest.

Data Analysis and Interpretation

The primary output of the this compound viability assay is the discrimination of two distinct cell populations based on their fluorescence intensity in the far-red channel.

-

This compound Negative Population: This population represents the live cells with intact cell membranes.

-

This compound Positive Population: This population consists of dead or membrane-compromised cells.

By gating on the this compound negative population, researchers can ensure that their subsequent analysis of other cellular markers is performed exclusively on viable cells, thereby increasing the accuracy and reliability of the data.

Diagrams

Caption: Mechanism of this compound for dead cell staining.

Caption: Experimental workflow for this compound dead cell staining.

References

- 1. biotium.com [biotium.com]

- 2. Dead Cell Identification in Flow Cytometry: Eliminate Dead Cells for Increased Accuracy | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Multi-parametric flow cytometric cell cycle analysis using TO-PRO-3 iodide (TP3): detailed protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

TOTO-3 as a Nuclear Counterstain in Immunofluorescence: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOTO-3 is a high-affinity, far-red fluorescent carbocyanine dimeric dye that serves as an excellent nuclear counterstain in immunofluorescence (IF) and other fluorescence imaging applications. As a cell-impermeant dye, it selectively stains the nuclei of fixed and permeabilized cells, or late-stage apoptotic and necrotic cells with compromised plasma membranes. Its long-wavelength excitation and emission properties make it particularly advantageous for multicolor imaging, as its signal is well-separated from commonly used green and red fluorophores, minimizing spectral overlap and bleed-through. This attribute is crucial for accurately localizing proteins of interest relative to the nucleus. This document provides detailed application notes and protocols for the effective use of this compound as a nuclear counterstain in immunofluorescence experiments.

Properties of this compound

This compound is a symmetric cyanine dye that exhibits a significant fluorescence enhancement upon binding to double-stranded DNA (dsDNA).[1] It is essentially non-fluorescent in the absence of nucleic acids.[1][2] This property contributes to a high signal-to-noise ratio, providing crisp and clear nuclear staining.

Key Advantages:

-

Far-Red Fluorescence: Minimizes interference from tissue and cellular autofluorescence, which is typically more pronounced in the shorter wavelength regions of the spectrum.[3][4]

-

Multicolor Imaging Compatibility: The long-wavelength emission is well separated from green and red fluorophores like FITC, Alexa Fluor 488, Rhodamine, and Texas Red, making it an ideal counterstain for multiparameter analysis.[5]

-

High Affinity for DNA: Binds strongly to dsDNA, resulting in bright and stable nuclear staining.[2][3]

-

Cell Impermeant: Selectively stains the nuclei of fixed and permeabilized cells, ensuring that in live-cell imaging, only dead or dying cells are labeled.[1][2]

Quantitative Data

A summary of the key photophysical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | Thiazole Red Homodimer | [2] |

| Molecular Weight | 1355 g/mol | [2] |

| Excitation Maximum (with DNA) | 642 nm | [2][6] |

| Emission Maximum (with DNA) | 660 nm / 661 nm | [2][6] |

| Cell Permeability | Impermeant | [1][2] |

| Solvent | DMSO (typically supplied as a 1 mM solution) | [2] |

Experimental Protocols

This section provides a detailed protocol for using this compound as a nuclear counterstain in immunofluorescence for adherent cells grown on coverslips.

Materials

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween 20))

-

Primary Antibody (specific to the target protein)

-

Fluorophore-conjugated Secondary Antibody

-

This compound Iodide (typically 1 mM in DMSO)

-

Antifade Mounting Medium

-

Glass microscope slides

-

Nail polish or sealant

Protocol for Immunofluorescence Staining with this compound Counterstain

-

Cell Culture and Preparation:

-

Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).

-

Gently wash the cells twice with PBS to remove any residual culture medium.

-

-

Fixation:

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Note: The choice of fixative can be critical. While paraformaldehyde is common, methanol or acetone fixation can also be used, depending on the antigen. Methanol fixation does not typically require a separate permeabilization step.

-

-

Permeabilization:

-

If using paraformaldehyde fixation, permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with Blocking Buffer for at least 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBST for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-